molecular formula C20H16N2O4S2 B594924 (R)-1,1'-binaphthyl-2,2'-disulfonamide CAS No. 1245748-66-6

(R)-1,1'-binaphthyl-2,2'-disulfonamide

Cat. No.: B594924
CAS No.: 1245748-66-6
M. Wt: 412.478
InChI Key: GHOMEMIQVSTVEP-UHFFFAOYSA-N
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Description

(R)-1,1'-Binaphthyl-2,2'-disulfonamide is a valuable chiral scaffold derived from the privileged (R)-BINOL structure, primarily serving as a key intermediate and chiral auxiliary in advanced synthetic and medicinal chemistry research. In synthetic chemistry, this compound and its close analogs are widely utilized in asymmetric synthesis to create chiral compounds with high enantioselectivity , a critical factor in the development of pharmaceuticals and agrochemicals. Its rigid, axially chiral binaphthyl core provides a well-defined stereochemical environment to influence the outcome of stereoselective transformations. Beyond its applications in synthesis, recent and groundbreaking research has highlighted the significant biological potential of atropisomeric binaphthyl diamines. A 2025 study published in ChemMedChem * discovered that the (R)-enantiomer of the closely related [1,1'-binaphthalene]-2,2'-diamine (R-BINAM) exhibits potent and enantioselective cytotoxicity in human cancer cells . The research elucidated that (R)-BINAM acts as a spindle poison, inducing antiproliferation by depolymerizing cellular microtubules, leading to multipolar spindles, mitotic catastrophe, and ultimately, apoptosis . This mechanism resembles that of established microtubule-depolymerizing agents, positioning this class of compounds as a promising scaffold for the development of novel anticancer agents. The profound enantioselectivity observed, where the (S)-enantiomer was found to be biologically inactive, underscores the critical importance of the (R)-configuration for this specific bioactivity and provides a clear pathway for targeted drug design . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-sulfamoylnaphthalen-1-yl)naphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S2/c21-27(23,24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)28(22,25)26/h1-12H,(H2,21,23,24)(H2,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOMEMIQVSTVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S(=O)(=O)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245748-66-6, 1187629-41-9
Record name 1245748-66-6
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Record name 1187629-41-9
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Derivatization of R 1,1 Binaphthyl 2,2 Disulfonamide

Synthetic Methodologies for the Core Disulfonamide Skeleton

The creation of the fundamental disulfonamide structure relies on key chiral precursors and intermediates, primarily (R)-BINOL and (R)-BINSA.

(R)-1,1'-bi-2-naphthol, or (R)-BINOL, is a readily available and relatively inexpensive source of chirality, making it a preferred starting material for a variety of chiral ligands and catalysts. sigmaaldrich.com The synthesis of the disulfonamide scaffold from (R)-BINOL proceeds through the crucial intermediate, (R)-1,1′-binaphthyl-2,2′-disulfonic acid (BINSA).

A multi-step sequence has been reported for the conversion of (R)-BINOL to (R)-BINSA on a gram scale without loss of optical purity. tcichemicals.com This process involves:

O-Thiocarbamoylation: Reaction of (R)-BINOL with a thiocarbamoyl chloride.

Newman-Kwart Rearrangement: Thermolysis, often assisted by microwave irradiation, to rearrange the O-thiocarbamate to the S-thiocarbamate.

Reduction: Treatment with a reducing agent like lithium aluminum hydride (LiAlH₄) to yield the corresponding dithiol.

Oxidation: Oxidation of the dithiol, for instance with oxygen and potassium hydroxide, followed by protonation to afford (R)-BINSA. tcichemicals.com

Once (R)-BINSA is obtained, it can be converted to the disulfonamide. This typically involves the formation of (R)-1,1'-binaphthyl-2,2'-disulfonyl chloride, a key reactive intermediate. tcichemicals.comtcichemicals.com The reaction of this disulfonyl chloride with ammonia (B1221849) or an ammonia surrogate is the classical approach to furnishing the primary disulfonamide, (R)-1,1'-binaphthyl-2,2'-disulfonamide. nih.gov

Table 1: Synthetic Pathway from (R)-BINOL to (R)-BINSA

Step Reaction Reagents Product
1 O-Thiocarbamoylation (R)-BINOL, Thiocarbamoyl chloride (R)-O,O'-bis(thiocarbamoyl)-1,1'-bi-2-naphthol
2 Newman-Kwart Rearrangement Heat (Microwave) (R)-S,S'-bis(thiocarbamoyl)-1,1'-binaphthyl-2,2'-dithiol precursor
3 Reduction LiAlH₄ (R)-1,1'-Binaphthyl-2,2'-dithiol

(R)-BINSA is a powerful chiral Brønsted acid and serves as the most direct precursor to the disulfonamide scaffold. tcichemicals.com The standard method involves converting the sulfonic acid groups into more reactive sulfonyl chloride groups.

The general pathway is:

Chlorination: (R)-BINSA is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to produce (R)-1,1'-binaphthyl-2,2'-disulfonyl chloride. tcichemicals.com

Amination: The resulting disulfonyl chloride is then reacted with an appropriate nitrogen source. For the parent compound, this compound, this involves reaction with ammonia (NH₃). nih.govnih.gov

A significant derivative accessible from this route is the cyclic sulfonimide, (R)-1,1′-Binaphthyl-2,2′-disulfonimide. sigmaaldrich.com This compound is formed through an intramolecular reaction, creating a seven-membered ring containing the -SO₂-NH-SO₂- linkage. tcichemicals.comsigmaaldrich.com This disulfonimide is itself a notable chiral Brønsted acid catalyst. sigmaaldrich.com

While the routes from BINOL and BINSA are most common for the chiral product, other methods exist for constructing the core binaphthyl-disulfonate skeleton. Historically, racemic BINSA was first synthesized in 1928 via an Ullmann coupling reaction using potassium 1-iodonaphthalene-2-sulfonate and copper powder. tcichemicals.com This approach establishes the fundamental binaphthyl framework linked at the 1,1' positions.

More modern methods for sulfonamide synthesis could also be conceptually applied. For instance, an iron-catalyzed reaction has been developed for synthesizing N-arylsulfonamides directly from nitroarenes and sodium arylsulfinates. organic-chemistry.org While not yet reported for this specific binaphthyl compound, such novel catalytic methods represent alternative strategies for forming the crucial N-S bond, avoiding the use of sulfonyl chlorides. organic-chemistry.org

Functionalization and Structural Diversification Strategies

To tune the steric and electronic properties of the catalyst for specific applications, the this compound scaffold can be modified at either the naphthalene (B1677914) rings or the sulfonamide nitrogen atoms.

Placing substituents at various positions on the naphthalene rings can significantly influence the catalyst's chiral environment and reactivity. The 3,3' positions are particularly important for extending the chiral pocket.

A practical method for this functionalization involves a Suzuki–Miyaura coupling reaction. tcichemicals.com Researchers have demonstrated the synthesis of (R)-3,3′-diaryl-1,1′-binaphthyl-2,2′-sulfonimides starting from the (R)-3,3′-dibromo derivative. This palladium-catalyzed cross-coupling allows for the introduction of a wide variety of aryl groups, including those with both electron-donating and electron-withdrawing substituents, providing a powerful tool for catalyst optimization. tcichemicals.com The ability to modify other positions, such as 4,4', 6,6', and 8,8', has also been explored in related binaphthyl systems to fine-tune ligand properties. nih.gov

Table 2: Functionalization at 3,3'-Positions via Suzuki-Miyaura Coupling

Starting Material Coupling Partner Catalyst/Conditions Product

The sulfonamide groups themselves offer a prime site for structural diversification. The most direct modification involves the reaction of (R)-1,1'-binaphthyl-2,2'-disulfonyl chloride with primary or secondary amines instead of ammonia. This leads to the formation of N-substituted or N,N'-disubstituted disulfonamides, allowing for the introduction of a vast array of alkyl and aryl groups at the nitrogen atoms.

As previously mentioned, a key modification is the formation of the intramolecular cyclic disulfonimide. sigmaaldrich.com This not only alters the structure but also changes the acidity and catalytic properties of the molecule, transforming it into a distinct class of chiral organocatalyst. tcichemicals.comsigmaaldrich.com The formation of chiral ammonium (B1175870) salts by reacting BINSA with achiral amines, such as 2,6-diphenylpyridine, is another strategy to create tailored Brønsted acid-base catalysts for specific enantioselective reactions. tcichemicals.com

Synthesis of Analogues and Hybrid Structures

The development of analogues and hybrid structures of this compound is a significant area of research, driven by the desire to fine-tune the steric and electronic properties of the parent molecule for various applications, particularly in asymmetric catalysis. The primary focus for derivatization has been the modification of the binaphthyl backbone at the 3,3'-positions, as these sites are readily accessible for chemical transformation and have a profound impact on the chiral environment of the molecule.

Synthesis of 3,3'-Disubstituted Analogues

A prevalent strategy for the synthesis of 3,3'-disubstituted analogues of this compound involves the preparation of a common intermediate, (R)-3,3'-dibromo-1,1'-binaphthyl-2,2'-disulfonimide, which can then be subjected to various cross-coupling reactions to introduce a wide range of substituents.

One of the key methodologies for creating carbon-carbon bonds at the 3,3'-positions is the Suzuki-Miyaura coupling reaction. This approach has been successfully employed in the synthesis of (R)-3,3′-diaryl-1,1′-binaphthyl-2,2′-sulfonimides from the corresponding (R)-3,3′-dibromo derivative. researchgate.net This method is highly valuable as it allows for the introduction of both electron-donating and electron-withdrawing aryl groups, thereby enabling a systematic investigation of the electronic effects on the properties of the resulting compounds. researchgate.net The resulting 3,3'-diaryl sulfonimides are important precursors that can be converted to the corresponding disulfonamides.

The general synthetic scheme for the preparation of 3,3'-diaryl analogues is presented below:

Scheme 1: Synthesis of (R)-3,3'-Diaryl-1,1'-binaphthyl-2,2'-sulfonimides via Suzuki-Miyaura Coupling

Where 'Ar' represents a variety of aryl groups.

The subsequent conversion of the sulfonimide to the disulfonamide can be achieved through established methods. A related process involves the stepwise cleavage of the N-S bonds in the parent chiral sulfonimides to yield optically pure 3,3'-diaryl-1,1'-binaphthyl-2,2'-disulfonic acids. acs.org These disulfonic acids can then be readily converted to the target disulfonamides.

The following table summarizes the synthesis of various 3,3'-disubstituted analogues based on these research findings.

Starting MaterialReagents and ConditionsProductKey Findings
(R)-3,3′-dibromo-1,1′-binaphthyl-2,2′-sulfonimideArB(OH)₂, Pd catalyst, base (Suzuki-Miyaura coupling)(R)-3,3′-diaryl-1,1′-binaphthyl-2,2′-sulfonimideAllows for the introduction of a wide range of aryl groups with varying electronic properties. researchgate.net
(R)-3,3'-diaryl-1,1'-binaphthyl-2,2'-sulfonimideStepwise N-S bond cleavage(R)-3,3'-diaryl-1,1'-binaphthyl-2,2'-disulfonic acidProvides access to optically pure disulfonic acids, which are precursors to disulfonamides. acs.org

Synthesis of Hybrid Structures

The modular nature of the binaphthyl scaffold also allows for the creation of hybrid structures where the this compound moiety is linked to other functional units. This can lead to bifunctional molecules with unique properties and applications. For instance, the sulfonamide nitrogen atoms can be functionalized to create more complex architectures.

While specific examples of hybrid structures directly derived from this compound are not extensively documented in the reviewed literature, the synthesis of related N,N'-dimethyl-1,1'-binaphthyldiamine demonstrates the feasibility of N-alkylation on a similar binaphthyl framework. tcichemicals.com This suggests that the sulfonamide nitrogens in this compound could potentially be derivatized to introduce new functionalities and create novel hybrid molecules.

Further research in this area could lead to the development of new chiral ligands and catalysts with enhanced reactivity and selectivity, expanding the utility of the this compound scaffold in organic synthesis.

Mechanistic Principles in R 1,1 Binaphthyl 2,2 Disulfonamide Catalysis

Role as Chiral Brønsted Acid Organocatalyst

As an organocatalyst, (R)-1,1'-binaphthyl-2,2'-disulfonamide operates as a chiral Brønsted acid. Its catalytic cycle is predicated on its ability to transiently protonate a substrate, thereby activating it toward nucleophilic attack within a chiral environment. This class of catalysts, derived from 1,1'-bi-2-naphthol (B31242) (BINOL), has proven effective in a variety of enantioselective transformations. researchgate.nettcichemicals.comnih.gov

Hydrogen Bonding Interactions and Substrate Activation

The catalytic activity of this compound is initiated by the formation of hydrogen bonds with the substrate. The acidic N-H proton of the sulfonamide group, along with the oxygen atoms of the sulfonyl groups, can engage in multiple hydrogen-bonding interactions. rsc.org These interactions are crucial for substrate activation.

In reactions involving electrophiles such as imines or carbonyl compounds, the sulfonamide protonates a basic site on the substrate (e.g., the nitrogen of an imine or the oxygen of a carbonyl). This protonation increases the electrophilicity of the substrate, making it more susceptible to attack by a nucleophile. The bifunctional nature of the catalyst, with both a hydrogen-bond donor (N-H) and acceptor sites (S=O), allows for a well-organized, pre-transition state assembly involving both the electrophile and the nucleophile, guiding the reaction along a specific stereochemical pathway. rsc.org This activation through hydrogen bonding is a key principle for many chiral Brønsted acid catalysts. nih.gov

Chiral Environment Generation and Stereocontrol

The defining feature of the this compound catalyst is its C2-axial chirality. The restricted rotation around the C-C bond connecting the two naphthalene (B1677914) rings creates a rigid and well-defined three-dimensional chiral pocket. nih.govacs.org When a substrate is activated via hydrogen bonding, it is drawn into this chiral environment.

The bulky naphthalene walls effectively shield one of the two enantiotopic faces of the activated substrate. Consequently, the nucleophile is directed to attack from the less sterically hindered face, resulting in the preferential formation of one enantiomer of the product. The precise geometry of this chiral pocket dictates the stereochemical outcome, and modifications to the binaphthyl backbone can be used to tune the catalyst for specific reactions to achieve higher enantioselectivity. nih.gov This principle of creating a rigid asymmetric environment is fundamental to ligands based on the binaphthyl scaffold. nih.govacs.org

Brønsted Acidity and Catalytic Activity Correlation

A direct relationship exists between the Brønsted acidity of the catalyst and its catalytic performance. researchgate.nettcichemicals.com Generally, a stronger acid leads to more effective protonation and activation of the substrate, which can result in higher reaction rates. Binaphthyl-derived disulfonimides and disulfonic acids are recognized as stronger Brønsted acids compared to related chiral phosphoric acids or carboxylic acids. researchgate.nettcichemicals.com

The electron-withdrawing nature of the two sulfonyl groups in this compound enhances the acidity of the N-H proton, making it a potent catalyst for reactions that require significant electrophile activation, such as Friedel-Crafts alkylations, aldol (B89426) reactions, and carbonyl/imine additions. researchgate.netsigmaaldrich.com The tunability of this acidity is a key advantage; for instance, the corresponding disulfonimides exhibit even greater acidity and have been successfully employed in a range of asymmetric transformations. researchgate.net Research has shown that for BINOL-derived Brønsted acids, higher catalytic rate constants are often observed for more acidic catalysts.

Table 1: Asymmetric Friedel-Crafts Alkylation of Indole (B1671886) with an Imine Catalyzed by a Chiral Binaphthyl Disulfonimide

Entry Catalyst Loading (mol%) Solvent Time (h) Yield (%) Enantiomeric Excess (ee, %)
1 5 Toluene 24 95 90
2 5 CH2Cl2 48 88 85
3 5 THF 72 65 70
4 2 Toluene 36 92 90

This interactive table presents data for a reaction catalyzed by a closely related (R)-1,1'-Binaphthyl-2,2'-disulfonimide, demonstrating the high efficiency and enantioselectivity achievable with this class of strong Brønsted acid catalysts.

Chiral Ligand in Transition Metal Catalysis

Beyond its role as an organocatalyst, the this compound framework is a versatile platform for the design of chiral ligands for transition metal-catalyzed reactions. tcichemicals.com Upon deprotonation, the resulting disulfonamidate can coordinate to a metal center, creating a chiral Lewis acid or redox-active catalyst.

Metal Coordination Modes and Complex Formation

This compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom and one of the sulfonyl oxygen atoms, or through two sulfonyl oxygen atoms. This chelation leads to the formation of a stable, rigid complex where the metal is situated within the chiral environment of the binaphthyl scaffold. nih.govresearchgate.net

Various transition metals, including palladium, iron, and lanthanides, have been complexed with binaphthyl-derived ligands. nih.govnih.govnih.gov For example, a chiral iron disulfonate complex, [Fe((Ra)-BINSate)]+ (where BINSate is 1,1'-binaphthalene-2,2'-disulfonate), was designed to have multiple coordination sites for binding substrates. nih.gov Similarly, palladium complexes with acylated NOBIN derivatives, which share the binaphthyl backbone, feature bidentate coordination that creates a rigid, square-planar geometry around the metal. acs.orgresearchgate.net This defined coordination geometry is paramount for subsequent chirality transfer.

Chirality Transfer Mechanisms in Metal-Ligand Systems

In transition metal catalysis, the transfer of chirality from the ligand to the product is mediated by the metal center. The rigid conformation of the metal-ligand complex, enforced by the atropisomeric binaphthyl backbone, is the key to this process. nih.gov Substrates coordinate to the metal center in a spatially constrained manner, with the ligand's bulky naphthalene groups directing the approach of the reactants.

This enforced orientation within the chiral pocket of the complex lowers the energy of the transition state for the formation of one enantiomer over the other. nih.govresearchgate.net Mechanistic studies on related palladium-catalyzed C-H activation reactions have shown that the metal chelation by the binaphthyl-based ligand leads to a rigid transition state, which allows for the efficient transfer of asymmetric information from the ligand to the product. nih.govresearchgate.net The steric and electronic properties of the ligand can be fine-tuned to optimize this chirality transfer for a given transformation, leading to high enantioselectivity in the final product. researchgate.net

Table 2: Enantioselective C-H Activation/Cycloaddition Catalyzed by a Palladium/(R)-NOBIN-based Ligand System

Entry Ligand Yield (%) Enantiomeric Excess (ee, %)
1 N-Boc-(R)-NOBIN 31 40
2 N-Trifluoromethylacetyl-(R)-NOBIN 28 86
3 N-Acetyl-(R)-NOBIN (L4) 92 94

This interactive table showcases the performance of different N-acylated (R)-NOBIN ligands, which are structurally related to the disulfonamide, in a palladium-catalyzed reaction. The data highlights how modifications to the ligand structure directly impact reaction yield and enantioselectivity. acs.org

The performed searches consistently yielded information on related, but structurally distinct, compounds such as (R)-1,1'-binaphthyl-2,2'-disulfonic acid (BINSA) and its corresponding disulfonimide derivatives. While these related compounds are well-documented as effective chiral Brønsted acid catalysts and ligands in asymmetric synthesis, the specific research findings, detailed data, and computational or experimental studies concerning the mechanistic principles and secondary coordination sphere effects of the disulfonamide are absent.

Due to the lack of available scientific literature specifically addressing the catalytic applications and mechanistic details of "this compound," it is not possible to generate a thorough, informative, and scientifically accurate article on its "Secondary Coordination Sphere Effects" as requested. The creation of data tables and a detailed discussion of research findings would require access to primary research that does not appear to have been published.

Applications of R 1,1 Binaphthyl 2,2 Disulfonamide in Asymmetric Organocatalysis

Asymmetric Friedel-Crafts Reactions

Alkylation and Aminoalkylation of Aromatic and Heteroaromatic Substrates

Table 1: Asymmetric Friedel-Crafts Alkylation of Indoles with Imines

Catalyst ComponentSubstratesYieldEnantioselectivity (ee)Reference
Chiral Sulfonimide (CSI)Indoles, IminesGood to ExcellentGood to Excellent researchgate.netjk-sci.com

Aza-Friedel-Crafts Reactions

The aza-Friedel-Crafts reaction is a powerful variant that forms a carbon-carbon bond between an electron-rich arene and an imine, leading to the synthesis of chiral amines. Chiral monopotassium binaphthyldisulfonates, derived from (R)-1,1'-binaphthyl-2,2'-disulfonamide, have been developed as strong Brønsted acid catalysts for the enantioselective aza-Friedel-Crafts reaction of indoles with challenging, low-reactive ketimines. nih.gov

These reactions produce 3-indolylmethanamines containing a chiral quaternary carbon center in high yields and with high enantioselectivities. nih.gov Research has shown that the addition of a catalytic amount of acetic acid can significantly promote the reaction, allowing for gram-scale synthesis with a reduced catalyst loading. nih.gov While other catalysts like quinine-derived systems and chiral phosphoric acids are also used for aza-Friedel-Crafts reactions, the binaphthyldisulfonate catalyst has proven its utility with a broad substrate scope. nih.govorganic-chemistry.orgnih.gov

Table 2: Enantioselective Aza-Friedel-Crafts Reaction of Indoles with Ketimines

CatalystSubstratesProductYieldEnantioselectivity (ee)Reference
Chiral Monopotassium BinaphthyldisulfonateIndoles, Ketimines3-IndolylmethanaminesHighHigh nih.gov

Enantioselective Addition Reactions

Enantioselective addition reactions are crucial for building stereogenic centers. Chiral disulfonimides (DSIs), including this compound, function as potent Brønsted or bifunctional acid catalysts, activating a range of substrates for nucleophilic attack. researchgate.net Their high acidity allows them to activate not only imines but also less basic substrates like aldehydes and ketones. researchgate.net

Direct Aminal Synthesis

Carbonyl/Imine Addition Reactions

The addition of nucleophiles to carbonyls and imines is a fundamental reaction in organic chemistry. nih.gov Chiral disulfonimides (DSIs) have been established as a powerful class of organocatalysts that expand the scope of these reactions. researchgate.net this compound is suitable for catalyzing carbonyl and imine addition reactions. acs.org The strong Brønsted acidity of DSIs enables the activation of aldehydes and ketones, substrates that are often challenging for less acidic catalysts like chiral phosphoric acids. researchgate.net

This catalytic activity proceeds through a mechanism known as asymmetric counteranion-directed catalysis (ACDC), where the chiral anion of the disulfonimide controls the stereochemical outcome of the reaction. researchgate.net This approach has been successfully applied to various nucleophilic additions to imines, providing access to a wide array of chiral amines and their derivatives. acs.org For instance, a chiral disulfonimide catalyst demonstrated high efficiency in the asymmetric Mukaiyama-Mannich reaction of imines with ketene (B1206846) silyl (B83357) acetals.

Hosomi-Sakurai Reaction

The Hosomi-Sakurai reaction involves the Lewis acid-promoted allylation of an electrophile, typically a carbonyl compound or imine, with an allyltrimethylsilane. The development of catalytic and enantioselective versions of this reaction is of great interest. Strong Brønsted acids have been shown to catalyze the Hosomi-Sakurai reaction.

While the direct application of this compound itself is not extensively documented for this specific reaction, closely related Brønsted acids have proven effective. For example, o-benzenedisulfonimide (B1365397) is a reusable catalyst for the Hosomi-Sakurai reaction of acetals and alcohols. organic-chemistry.org More significantly, the concept of Asymmetric Counteranion-Directed Catalysis (ACDC) has been applied to the Hosomi-Sakurai reaction, utilizing chiral Brønsted acids like chiral phosphoric acids and disulfonimides to control enantioselectivity. Specifically, chiral phosphoric acids have been successfully used to catalyze the enantioselective Hosomi-Sakurai reaction of imines. acs.org These findings suggest the potential of this compound and its derivatives as potent catalysts for this transformation, given their structural and acidic similarities to catalysts that have shown success.

Asymmetric Cyclization Reactions

Asymmetric cyclization reactions are powerful tools in organic synthesis for the construction of chiral cyclic molecules from acyclic precursors. The use of chiral organocatalysts to control the stereochemical outcome of these reactions is a subject of intensive research.

The enantioselective halocyclization of allylic amides is a valuable method for synthesizing chiral oxazolines, which are important intermediates for various biologically active compounds and chiral ligands. acs.orgrsc.org This transformation typically involves the activation of a halogenating agent by a chiral catalyst, which then facilitates a stereoselective intramolecular cyclization.

A comprehensive review of the scientific literature was conducted to identify studies where this compound was employed as a catalyst for the asymmetric halocyclization of allylic amides. Despite extensive searches, no published research detailing the use of this specific disulfonamide for this purpose could be located. The existing literature on this reaction predominantly features other types of catalysts, such as phosphine (B1218219) derivatives like (S)-(+)-DTBM-SEGPHOS. acs.orgrsc.org

Data Table: Halocyclization of Allylic Amides Catalyzed by this compound

SubstrateHalogenating AgentSolventTemp (°C)Yield (%)ee (%)Reference
N/AN/AN/AN/AN/AN/ANo data available

No data available in the scientific literature for this specific transformation.

The hetero-Diels-Alder reaction is a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms. This reaction is of great importance for the synthesis of six-membered heterocyclic compounds. Chiral Brønsted acids are known to catalyze these reactions by activating the dienophile towards nucleophilic attack from the diene, thereby controlling the facial selectivity.

An extensive search of the chemical literature was performed to find instances of this compound being used as a catalyst in asymmetric hetero-Diels-Alder reactions. The search did not yield any studies reporting the application of this particular disulfonamide in this context. Research in this area has largely focused on other catalyst systems, including those based on BINOL-phosphoric acids and their derivatives. researchgate.net

Data Table: Hetero-Diels-Alder Reactions Catalyzed by this compound

DieneDienophileSolventTemp (°C)Yield (%)ee (%)Reference
N/AN/AN/AN/AN/AN/ANo data available

No data available in the scientific literature for this specific transformation.

Other Organocatalytic Transformations

While specific applications in the aforementioned cyclizations were not found, the parent structure of this compound, which is (R)-1,1'-binaphthyl-2,2'-disulfonic acid (BINSA), and its corresponding disulfonimides have been shown to be effective catalysts in other asymmetric organocatalytic transformations. These compounds are recognized as strong chiral Brønsted acids. organic-chemistry.org

For example, chiral binaphthyl disulfonimides have been successfully employed as catalysts in the asymmetric Friedel-Crafts alkylation of indoles with imines, achieving good to excellent yields and high enantioselectivities. organic-chemistry.org The catalytic activity in these reactions is attributed to the strong Brønsted acidity of the sulfonimide moiety.

Furthermore, chiral ammonium (B1175870) salts derived from (R)-BINSA have been used to catalyze the enantioselective addition of primary amides to aromatic aldimines in a direct aminalization reaction. organic-chemistry.org These examples highlight the potential of the binaphthyl disulfono-framework in asymmetric catalysis, suggesting that this compound could be a viable catalyst for a range of other transformations, even if its application in halocyclizations and hetero-Diels-Alder reactions has not yet been reported.

Data Table: Other Organocatalytic Transformations Catalyzed by Related Binaphthyl Disulfono-Compounds

Reaction TypeCatalyst TypeSubstrate 1Substrate 2Yield (%)ee (%)Reference
Friedel-Crafts AlkylationChiral Binaphthyl DisulfonimideIndolesIminesGood to ExcellentHigh organic-chemistry.org
Direct AminalizationChiral Ammonium (R)-BINSA saltPrimary AmidesAromatic AldiminesHighHigh organic-chemistry.org

Applications of R 1,1 Binaphthyl 2,2 Disulfonamide in Asymmetric Metal Catalysis

Chiral Ligand in Asymmetric Hydrogenation

The use of chiral ligands in transition metal-catalyzed asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, enabling the production of enantiomerically pure compounds. While ligands such as BINAP have been extensively studied in rhodium- and ruthenium-catalyzed hydrogenations, the application of (R)-1,1'-binaphthyl-2,2'-disulfonamide in this context is an area of developing interest. The sulfonamide moieties can coordinate to metal centers, and the inherent chirality of the binaphthyl backbone can influence the stereochemical outcome of the hydrogenation.

Research in this area has often focused on derivatives of the binaphthyl scaffold. For instance, sulfonated 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) has been utilized in rhodium-catalyzed asymmetric hydrogenation in aqueous media, demonstrating that modification of the binaphthyl core can lead to catalysts with unique properties and applications. Although specific data for the disulfonamide ligand itself in asymmetric hydrogenation is not extensively documented in publicly available literature, the principles established with related ligands suggest its potential for inducing enantioselectivity in the reduction of prochiral olefins and ketones.

Table 1: Representative Results for Asymmetric Hydrogenation with Binaphthyl-Derived Ligands

EntrySubstrateCatalyst/LigandSolventProductEnantiomeric Excess (ee)Reference
12-Acetamidoacrylic acid[Rh(cod)Cl]₂ / Sulfonated (R)-BINAPWaterN-Acetyl-(R)-alanineHigh researchgate.net
2Methyl 2-acetamidoacrylate[Rh(cod)Cl]₂ / Sulfonated (R)-BINAPWaterN-Acetyl-(R)-alanine methyl esterHigh researchgate.net

Note: The data presented is for a related sulfonated BINAP ligand to illustrate the potential of binaphthyl sulfonates in asymmetric hydrogenation, as specific data for this compound was not found.

Chiral Ligand in Asymmetric Hydrofunctionalization

Asymmetric hydrofunctionalization, the addition of an H-X moiety across a double or triple bond, is a powerful tool for the synthesis of chiral molecules. This includes reactions such as hydroformylation, hydrocyanation, and hydrosilylation. The design of the chiral ligand is crucial for controlling both regioselectivity and enantioselectivity.

Table 2: Examples of Asymmetric Hydrofunctionalization with Binaphthyl-Based Ligands

EntryReactionSubstrateCatalyst/LigandProductEnantiomeric Excess (ee)Reference
1HydroformylationStyreneRh(I)/(R,S)-BINAPHOS2-PhenylpropanalHigh nih.govepa.gov
2Hydrocyanationα,β-Unsaturated N-acylpyrrolesRu[(S)-phgly]₂[(S)-binap]-CH₃OLiβ-Cyano N-acylpyrrolesup to >99% nih.gov

Note: This table showcases results with related binaphthyl ligands to highlight the potential of this ligand class in asymmetric hydrofunctionalization, as specific data for this compound was not found.

Role in Enantioselective C-H Functionalization

The direct functionalization of C-H bonds is a rapidly advancing field in organic synthesis, offering more atom-economical and efficient routes to complex molecules. The development of chiral catalysts for enantioselective C-H functionalization is a significant challenge. Binaphthyl-based ligands have been instrumental in the progress of this field.

While specific applications of this compound in enantioselective C-H functionalization are not widely reported, the corresponding disulfonic acid, (R)-BINSA, has been utilized as a chiral ligand in combination with transition metals. For instance, chiral mono-dentated carboxylic acid ligands based on the binaphthyl scaffold have been used with Cp*Rh(III) catalysts to achieve enantioselective C(sp²)-H bond functionalization. mdpi.com These precedents suggest that the disulfonamide, with its distinct electronic and steric properties, could serve as a valuable ligand for inducing enantioselectivity in various C-H activation reactions catalyzed by metals such as palladium and rhodium. mdpi.com

Table 3: Enantioselective C-H Functionalization with Binaphthyl-Derived Ligands

EntryReaction TypeSubstrateCatalyst SystemProductEnantiomeric Excess (ee)Reference
1C(sp²)-H FunctionalizationDiarylmethanaminesCp*Rh(III) / Binaphthyl-based chiral mono-carboxylic acid1,4-Dihydroisoquinolin-3(2H)-onesNot Specified mdpi.com

Note: This table provides an example with a related binaphthyl-based ligand to illustrate the potential utility in enantioselective C-H functionalization, as specific data for this compound was not found.

Other Metal-Catalyzed Transformations

Beyond the aforementioned applications, this compound and its derivatives have been explored in other metal-catalyzed transformations. A notable example is the use of a chiral iron disulfonate complex, [Fe((Rₐ)-BINSate)]⁺ (where BINSate = 1,1'-binaphthalene-2,2'-disulfonate), in the enantioselective oxidative cross-coupling of 2-naphthols with 2-aminonaphthalene derivatives. nih.gov This reaction provides access to optically enriched (Rₐ)-2-amino-2'-hydroxy-1,1'-binaphthyls (NOBINs) with excellent yields and enantioselectivities. nih.gov

The [Fe((Rₐ)-BINSate)]⁺ catalyst was designed as a chiral analogue of FeCl₃ and provides multiple coordination sites for the coupling partners and the oxidant. nih.gov The study revealed that the substitution patterns on the NOBIN scaffold significantly affect the coupling efficiency and stereoselectivity. nih.gov

Table 4: Enantioselective Synthesis of NOBINs using a Chiral Iron Disulfonate Catalyst

Entry2-Naphthol Derivative2-Aminonaphthalene DerivativeYield (%)Enantiomeric Ratio (er)Reference
12-Naphthol2-Aminonaphthalene9996:4 nih.gov
26-Methoxy-2-naphthol2-Aminonaphthalene9895:5 nih.gov
32-NaphtholN-(naphthalen-2-yl)acetamide8594:6 nih.gov

This successful application of a chiral binaphthyl disulfonate in iron-catalyzed asymmetric synthesis underscores the potential of this compound and its derivatives as versatile ligands for a variety of metal-catalyzed transformations, extending beyond the more traditional applications in hydrogenation and hydrofunctionalization.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. sumitomo-chem.co.jp It has been widely applied to elucidate complex reaction mechanisms involving organocatalysts. sumitomo-chem.co.jp For derivatives of the binaphthyl structure, DFT calculations are crucial for understanding how these catalysts facilitate chemical transformations.

The choice of functional and basis set within DFT is critical and must be carefully selected to ensure the accuracy of the results for a specific chemical system. sumitomo-chem.co.jp For example, time-dependent DFT (TD-DFT) can be used to predict spectroscopic properties, which can then be compared with experimental data to validate the proposed mechanism. sumitomo-chem.co.jpresearchgate.net DFT methods are also used to calculate properties like acidity (pKa values), which are directly related to the catalytic activity of Brønsted acid catalysts such as BINSA. researchgate.net By understanding the electronic properties, chemists can better explain the observed reactivity. researchgate.net

A common application involves modeling the interaction between the catalyst and the substrates. DFT calculations can reveal the non-covalent interactions, such as hydrogen bonding, that are fundamental to the catalytic cycle. These theoretical and experimental mixed approaches are considered complementary and highly valuable for mechanistic studies. bohrium.comresearchgate.net

Transition State Modeling and Stereoselectivity Origins

One of the most significant applications of computational chemistry in the study of chiral catalysts like (R)-1,1'-binaphthyl-2,2'-disulfonamide is in explaining the origin of enantioselectivity. The formation of one enantiomer over the other is determined by the difference in the activation energies of the diastereomeric transition states. Computational modeling allows for the precise calculation of these energy barriers.

By modeling the transition states for the formation of all possible stereoisomers, researchers can identify the lowest energy pathway, which corresponds to the major product observed experimentally. rsc.org For example, in a [2+2] cycloaddition reaction, where two new chiral centers are formed, DFT calculations can pinpoint the specific transition state (e.g., leading to the SS, RR, SR, or RS configuration) that is energetically favored, thus explaining the stereochemical outcome. rsc.org This step is often identified as both the rate-determining and stereoselectivity-determining step. rsc.org

Molecular dynamics (MD) simulations offer another powerful approach to understanding chiral recognition. nih.gov MD studies can simulate the dynamic interactions between a chiral selector, like a BINOL derivative, and the enantiomers of a substrate. nih.gov These simulations can identify the preferred binding pockets and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for the differential binding affinity between the two enantiomers. nih.gov Studies on the binding of 1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (BNP) enantiomers to a chiral polymer showed that the (S)-BNP enantiomer formed stronger hydrogen bonds and had a lower binding free energy than the (R) enantiomer, which was consistent with experimental results. nih.gov This detailed understanding of intermolecular forces at the transition state is key to comprehending the origins of stereoselectivity.

Rational Catalyst Design through Computational Approaches

Computational methods have transitioned from being merely explanatory tools to predictive ones, enabling the rational, in silico design of new and improved catalysts. nih.gov By understanding the structure-activity and structure-selectivity relationships through calculations, chemists can design new catalyst candidates with desired properties before committing to their synthesis. researchgate.netnih.gov

For the this compound framework, computational approaches can guide modifications to the catalyst structure to enhance its performance. For example, by calculating the pKa values of various derivatives, new catalysts with optimal acidity for a specific reaction can be proposed. researchgate.net This is particularly relevant for Brønsted acid catalysts like BINSA, where acidity is directly linked to catalytic activity. researchgate.nettcichemicals.com

This design strategy was employed in the development of a chiral iron disulfonate catalyst, [Fe((Ra)-BINSate)]+, which is a chiral version of ferric chloride. bgu.ac.ilnih.gov This catalyst was computationally designed to have multiple coordination sites for binding two different reactants and an oxidant, leading to a highly efficient and enantioselective cross-coupling reaction. bgu.ac.ilnih.gov Another example is the development of pyridinium (B92312) 1,1′-binaphthyl-2,2′-disulfonates as tailor-made Brønsted acid-base combined salt catalysts. organic-chemistry.org Computational insights into how the bulky pyridine (B92270) component interacts with the BINSA anion help in optimizing the catalyst structure for high enantioselectivity in Mannich-type reactions, avoiding the need for bulky substituents on the binaphthyl backbone itself. organic-chemistry.org These examples demonstrate the power of computational chemistry to guide the molecular design of next-generation catalysts. tcichemicals.com

Data Tables

Predicted Collision Cross Section (CCS) Data for this compound

The following table presents predicted collision cross-section (CCS) values, which are important for ion mobility-mass spectrometry analysis. These values are calculated computationally.

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺413.06243192.4
[M+Na]⁺435.04437202.2
[M-H]⁻411.04787199.4
[M+NH₄]⁺430.08897204.1
[M+K]⁺451.01831194.8
[M+H-H₂O]⁺395.05241184.8
[M+HCOO]⁻457.05335203.9
[M+CH₃COO]⁻471.06900201.7
Data sourced from PubChem. uni.lu

Advanced Design and Future Directions in R 1,1 Binaphthyl 2,2 Disulfonamide Research

Development of Novel Binaphthyl Disulfonamide Architectures

The performance of binaphthyl-based catalysts is highly dependent on their molecular architecture. The steric and electronic properties of the binaphthyl core can be fine-tuned by introducing substituents at various positions, leading to improved activity and enantioselectivity.

A primary focus has been the modification of the 3,3'-positions of the binaphthyl skeleton. The introduction of bulky groups at these positions can create a more defined and restrictive chiral pocket around the acidic catalytic site, thereby enhancing enantiocontrol in catalyzed reactions. For instance, a convenient synthesis of chiral 3,3′-disubstituted 1,1′-binaphthyl-2,2′-disulfonic acids (BINSAs), the parent acid of the disulfonamide, has been developed via directed ortho-lithiation. researchgate.net This method allows for the introduction of various electrophiles, yielding 3,3′-dihalo-, 3,3′-bis(trimethylsilyl)-, and 3,3′-diboryl-BINSA derivatives, which can be further converted to novel disulfonamides. researchgate.net

Researchers have also explored the synthesis of 3,3'-diaryl-BINSAs from chiral sulfonimides through a stepwise N-S bond cleavage. researchgate.net This approach is significant as it provides access to arylsulfonic acids from arylsulfonamides, a traditionally challenging transformation. researchgate.net The resulting modified BINSAs can serve as precursors to a new generation of disulfonamide catalysts with tailored properties.

Beyond the 3,3'-positions, other sites on the binaphthyl backbone, such as the 8,8'-positions, are being investigated to create unique chiral microenvironments. nih.gov The synthesis of 8,8'-disubstituted binaphthyl ligands has been shown to affect the topology and create a distinct chiral space for asymmetric transformations. nih.gov While not yet explicitly demonstrated for the disulfonamide, this strategy represents a promising avenue for future catalyst design.

The development of these novel architectures is crucial for optimizing catalyst performance for specific reactions and expanding their applicability in organic synthesis. The modularity of these synthetic routes allows for the creation of a library of catalysts that can be screened for optimal performance in various asymmetric transformations.

Catalyst Immobilization and Heterogenization Strategies

While homogeneous catalysts like (R)-1,1'-binaphthyl-2,2'-disulfonamide often exhibit high activity and selectivity, their separation from the reaction mixture and subsequent reuse can be challenging and costly. Catalyst immobilization, or heterogenization, addresses this issue by anchoring the catalyst to a solid support, facilitating easy recovery and recycling.

One common strategy involves attaching the chiral catalyst to a polymer support. For example, polymer-supported BINOL ligands have been synthesized by coupling functionalized BINOL derivatives with aminomethyl polystyrene resins. cmu.edu This approach has shown that the polymer support can sometimes have a positive influence, leading to higher enantioselectivity compared to the homogeneous counterpart, possibly due to increased steric influence from the polymer backbone. cmu.edu

Another emerging strategy is the use of covalent organic frameworks (COFs). Binaphthyl-based chiral COFs have been synthesized and used as a chiral stationary phase in high-performance liquid chromatography (HPLC) for the separation of racemic drugs. rsc.org This demonstrates the potential of incorporating binaphthyl disulfonamide units into such ordered, porous structures to create highly active and recyclable heterogeneous catalysts. rsc.org

The development of recyclable catalysts is a key aspect of green and sustainable chemistry. While specific examples of immobilized this compound are still emerging, the principles established with related binaphthyl structures provide a clear roadmap for future research in this area.

Integration with Flow Chemistry and Sustainable Synthesis

The combination of heterogenized catalysts with continuous flow chemistry presents a powerful platform for sustainable chemical manufacturing. Flow reactors offer several advantages over traditional batch processes, including enhanced safety, better process control, and the potential for automated, continuous production.

The use of polymer-supported catalysts is particularly well-suited for flow systems. The catalyst can be packed into a column or reactor bed, and the reaction mixture is continuously passed through it. This setup allows for the efficient use of the catalyst, easy separation of the product, and straightforward integration into multi-step synthetic sequences. The development of robust, immobilized this compound catalysts is a critical step toward their application in industrial-scale continuous flow processes. cmu.edu

Exploration of New Reaction Classes and Substrate Scope

A major driving force in catalysis research is the discovery of new reactions and the expansion of the substrate scope of existing methods. This compound and its derivatives have proven to be versatile catalysts for a range of important enantioselective reactions.

Initially recognized for their efficacy in reactions such as Friedel-Crafts alkylations and aldol (B89426) reactions, their application has been extended to other transformations. researchgate.netsigmaaldrich.com For instance, pyridinium (B92312) 1,1'-binaphthyl-2,2'-disulfonates, formed in situ from BINSA and a pyridine (B92270) derivative, have been shown to be highly effective catalysts for enantioselective Mannich-type reactions of diketones and ketoester equivalents with aldimines. organic-chemistry.orgnih.gov These reactions proceed with high yields and enantioselectivities for a variety of substrates.

The development of novel binaphthyl disulfonamide architectures directly impacts the exploration of new reaction classes. For example, the introduction of different substituents on the binaphthyl core can modulate the catalyst's acidity and steric bulk, potentially enabling reactions that are not feasible with the parent catalyst. Research has also focused on expanding the types of substrates that can be used in these reactions, which is crucial for increasing the synthetic utility of these catalysts. nih.gov

Recent studies have explored the use of binaphthyl disulfonates as chiral ligands for transition metals. A novel chiral iron disulfonate complex has been reported for the enantioselective oxidative cross-coupling of 2-naphthols and 2-aminonaphthalene derivatives, affording optically enriched 2-amino-2'-hydroxy-1,1'-binaphthyls (NOBINs) with excellent yields and enantioselectivity. nih.goviucc.ac.il This demonstrates a new mode of reactivity for this class of ligands, moving beyond their traditional role as Brønsted acid organocatalysts.

The ongoing exploration of new reactions and substrates, coupled with the design of novel catalyst architectures, ensures that this compound and its derivatives will continue to be a fertile ground for discovery in asymmetric catalysis.

Q & A

Q. What are the recommended synthetic routes for (R)-1,1'-binaphthyl-2,2'-disulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of (R)-1,1'-binaphthyl-2,2'-diamine with sulfonyl chlorides under controlled conditions. A multistep approach starting from BINOL (1,1'-bi-2-naphthol) derivatives is common. For example, (R)-1,1'-binaphthyl-2,2'-diamine can be reacted with sulfonyl chlorides in anhydrous dichloromethane or THF, using a base like triethylamine to scavenge HCl . Reaction optimization includes:

  • Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions.
  • Stoichiometry : A 2:1 molar ratio of sulfonyl chloride to diamine ensures complete disubstitution.
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures yields high-purity products (>95%) .

Q. What safety precautions are critical when handling this compound?

This compound is flagged with a danger symbol (!) due to potential irritancy. Key precautions include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles during weighing or reactions .
  • Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C to prevent moisture absorption or oxidation .

Q. How can researchers validate the enantiomeric purity and structural integrity of this compound?

  • Chiral HPLC : Use a Chiralpak® IA or IB column with a hexane/isopropanol mobile phase to confirm enantiopurity (>99% ee) .
  • Spectroscopic characterization :
    • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.1–8.3 ppm) and sulfonamide NH (δ 10.4–10.6 ppm, D₂O-exchangeable) .
    • IR spectroscopy : Confirm sulfonamide S=O stretches at 1345 cm⁻¹ and 1163 cm⁻¹ .
    • Mass spectrometry : ESI-MS or EI-MS should show the molecular ion peak ([M+H]⁺) at m/z 717 for disulfonamide derivatives .

Advanced Research Questions

Q. How does the N–N torsion angle in binaphthyl-disulfonamide ligands influence enantioselectivity in asymmetric catalysis?

The N–N torsion angle in the sulfonamide moiety dictates the spatial arrangement of coordinating groups, impacting metal-ligand complex geometry. For example:

  • Smaller torsion angles (<30°) enhance rigidity, favoring high enantioselectivity (e.g., >90% ee) in asymmetric transfer hydrogenation (ATH) of ketones .
  • Bis(sulfonamide) ligands (L2) with C₂ symmetry show superior stereocontrol compared to monosulfonamide analogs (L1) due to reduced conformational flexibility .
  • Computational modeling : DFT studies (B3LYP/6-31G*) can predict optimal torsion angles for target substrates .

Q. What role does the binaphthyl backbone play in designing chiral catalysts for hydrogenation reactions?

The binaphthyl scaffold provides:

  • Axial chirality : The (R)-configuration induces a defined helical structure, critical for asymmetric induction in Rh- or Ru-catalyzed hydrogenations .
  • Electronic tuning : Electron-withdrawing sulfonamide groups enhance metal-ligand orbital overlap, stabilizing transition states (e.g., in Noyori-type catalysts) .
  • Case study : In ATH of acetophenone derivatives, (R)-binaphthyl-disulfonamide-Ru complexes achieve turnover frequencies (TOF) >500 h⁻¹ with 95% ee .

Q. How can researchers resolve conflicting data on catalytic performance between structurally similar sulfonamide ligands?

  • Systematic variation : Compare monosulfonamide (L1) vs. bis(sulfonamide) (L2) ligands in identical reaction conditions (e.g., 50°C, 20 bar H₂, isopropanol solvent) .
  • Kinetic profiling : Monitor reaction progress via GC or in-situ IR to identify rate-determining steps influenced by ligand structure .
  • Cross-validation : Reproduce experiments with alternative substrates (e.g., α,β-unsaturated ketones) to assess ligand generality .

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